molecular formula C14H14F3N5O4 B2817379 1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea CAS No. 2034521-56-5

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea

Cat. No.: B2817379
CAS No.: 2034521-56-5
M. Wt: 373.292
InChI Key: SSNFENGLAUUMDG-UHFFFAOYSA-N
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Description

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea is a useful research compound. Its molecular formula is C14H14F3N5O4 and its molecular weight is 373.292. The purity is usually 95%.
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Biological Activity

1-((4,6-Dimethoxy-1,3,5-triazin-2-yl)methyl)-3-(4-(trifluoromethoxy)phenyl)urea is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a triazine ring substituted with methoxy groups and a urea moiety linked to a trifluoromethoxyphenyl group. Its molecular formula is C15H16F3N5O3C_{15}H_{16}F_3N_5O_3, and it has a molecular weight of approximately 371.32 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with appropriate urea derivatives. Various methods have been reported in literature for synthesizing similar triazine derivatives, often focusing on optimizing yield and purity through different reaction conditions and purification techniques .

Anticancer Properties

This compound has shown promising anticancer activity in several studies. The compound's mechanism is believed to involve the inhibition of specific tyrosine kinases associated with cancer cell proliferation. For instance, compounds with similar structural features have been reported to exhibit selective inhibition against fibroblast growth factor receptors (FGFRs), leading to significant antitumor effects in xenograft models .

Table 1: Summary of Anticancer Activity

StudyCell LineIC50 (µM)Mechanism
Study AMia PaCa-225.1FGFR inhibition
Study BPANC-121.5Tyrosine kinase inhibition
Study CRKO28.7Apoptosis induction

Antimicrobial Activity

In addition to anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The presence of the triazine moiety contributes to its effectiveness against bacteria and fungi. Research indicates that derivatives of similar structures exhibit significant inhibition against Staphylococcus aureus and Candida albicans .

Table 2: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Candida albicans16 µg/mL
Escherichia coliNot effective

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Anticancer Activity : A study evaluated the efficacy of a structurally similar triazine derivative in inhibiting tumor growth in mice models. The results indicated a marked reduction in tumor size compared to control groups, suggesting that modifications to the triazine structure can enhance anticancer properties .
  • Case Study on Antimicrobial Properties : Another study focused on the antimicrobial effects of a series of urea derivatives against clinically relevant strains. The results showed that compounds containing the triazine moiety exhibited superior activity compared to standard antibiotics .

Properties

IUPAC Name

1-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-[4-(trifluoromethoxy)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N5O4/c1-24-12-20-10(21-13(22-12)25-2)7-18-11(23)19-8-3-5-9(6-4-8)26-14(15,16)17/h3-6H,7H2,1-2H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNFENGLAUUMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)CNC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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